molecular formula C21H20N6O B12246454 3-Phenyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

3-Phenyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

Cat. No.: B12246454
M. Wt: 372.4 g/mol
InChI Key: WPEKANUFBWNSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound that features a pyridazine ring fused with a pyrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine typically involves multi-step organic reactions. One common approach is the condensation of a pyrazine derivative with a pyridazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Phenyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine and pyrazine derivatives, such as:

Uniqueness

What sets 3-Phenyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine apart is its unique combination of structural elements, which confer specific physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20N6O

Molecular Weight

372.4 g/mol

IUPAC Name

[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone

InChI

InChI=1S/C21H20N6O/c28-21(19-10-22-8-9-23-19)27-13-16-11-26(12-17(16)14-27)20-7-6-18(24-25-20)15-4-2-1-3-5-15/h1-10,16-17H,11-14H2

InChI Key

WPEKANUFBWNSJK-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NN=C(C=C3)C4=CC=CC=C4)C(=O)C5=NC=CN=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.